

An In-depth Technical Guide to Chroman-7-ol: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: *Chroman-7-ol*

CAS No.: 57052-72-9

Cat. No.: B1590204

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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of **Chroman-7-ol** (IUPAC name: 3,4-dihydro-2H-chromen-7-ol; CAS number: 57052-72-9), a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document outlines its chemical identity, synthesis, analytical characterization, and its role as a valuable scaffold in the pursuit of novel therapeutics.

Core Chemical Identity

Chroman-7-ol, a derivative of the chroman ring system, possesses a foundational structure that is a recurring motif in a wide array of biologically active molecules, including flavonoids and tocopherols (Vitamin E). Its phenolic hydroxyl group at the 7-position is a key determinant of its chemical reactivity and biological activity, particularly its antioxidant properties.

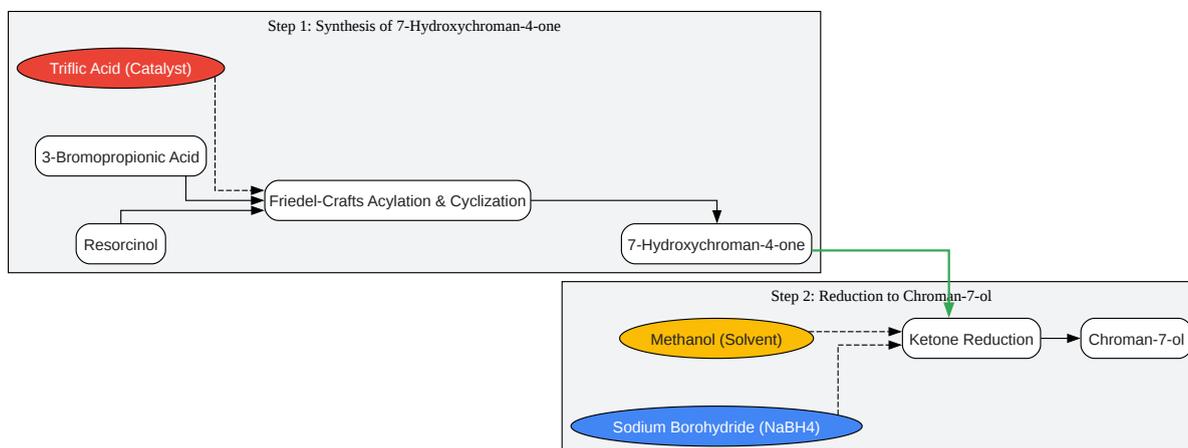
Identifier	Value	Source
IUPAC Name	3,4-dihydro-2H-chromen-7-ol	PubChem[1]
CAS Number	57052-72-9	PubChem[1]
Molecular Formula	C ₉ H ₁₀ O ₂	PubChem[1]
Molecular Weight	150.17 g/mol	PubChem[1]

While experimental data on the physical properties of **Chroman-7-ol** is not readily available in published literature, computational predictions provide valuable estimates. It is important to note that these are theoretical values and should be confirmed by empirical measurement.

Property	Predicted Value	Source
XLogP3-AA	1.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]

Synthesis of Chroman-7-ol: A Two-Step Approach

The synthesis of **Chroman-7-ol** can be efficiently achieved through a two-step process commencing with readily available starting materials. This pathway involves the initial formation of 7-hydroxychroman-4-one, followed by the selective reduction of the ketone functionality.



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Synthetic pathway from Resorcinol to **Chroman-7-ol**.

Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one

This protocol is adapted from a known procedure for the synthesis of 7-hydroxychroman-4-one from resorcinol.[2]

Materials:

- Resorcinol

- 3-Bromopropionic acid
- Trifluoromethanesulfonic acid (Triflic acid)
- Chloroform
- Distilled water

Procedure:

- To a round-bottom flask equipped with a condenser and magnetic stirrer, add resorcinol (1.0 eq), 3-bromopropionic acid (1.01 eq), and triflic acid (3.0 eq).
- Heat the reaction mixture to 80°C with continuous stirring for 1 hour.
- Cool the reaction to room temperature.
- Add chloroform to the reaction mixture and transfer to a separatory funnel.
- Extract the organic layer with distilled water.
- The organic layer containing the intermediate, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one, is then treated with a base (e.g., aqueous NaOH) to facilitate intramolecular cyclization to yield 7-hydroxychroman-4-one.
- Isolate the product through standard workup procedures, which may include acidification, extraction, and purification by chromatography or recrystallization.

Experimental Protocol: Reduction of 7-Hydroxychroman-4-one to Chroman-7-ol

This is a general procedure for the reduction of a ketone to an alcohol using sodium borohydride, which can be applied to the synthesis of **Chroman-7-ol** from its ketone precursor.

Materials:

- 7-Hydroxychroman-4-one

- Sodium borohydride (NaBH_4)
- Methanol
- Dichloromethane (or other suitable extraction solvent)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 7-hydroxychroman-4-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath to 0°C .
- Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C .
- After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **Chroman-7-ol**.
- Purify the product by flash column chromatography on silica gel if necessary.

Analytical Characterization

Thorough characterization of **Chroman-7-ol** is essential to confirm its identity and purity. Standard analytical techniques are employed for this purpose. While a comprehensive public database of experimental spectra for **Chroman-7-ol** is not readily available, this section outlines the expected spectroscopic features based on its structure.

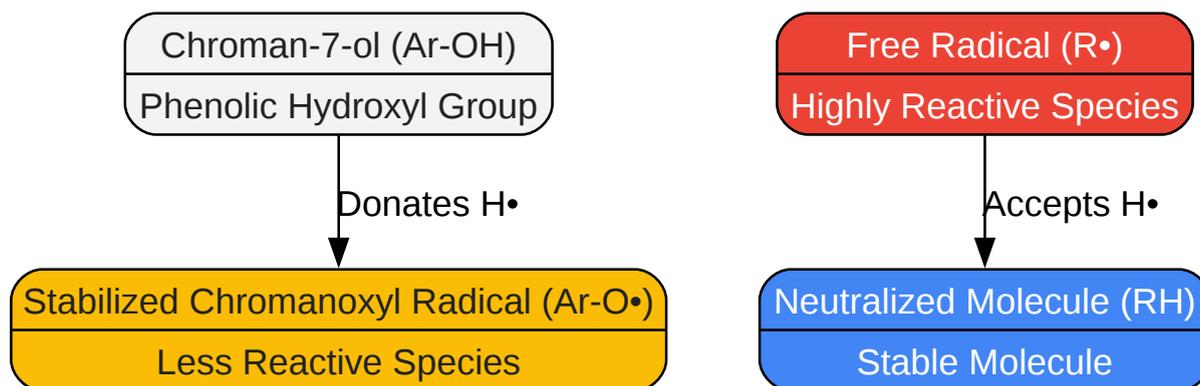
Technique	Expected Features
¹ H NMR	Aromatic protons on the benzene ring, diastereotopic protons of the methylene groups in the dihydropyran ring, and a proton signal for the hydroxyl group.
¹³ C NMR	Resonances for the aromatic carbons, the aliphatic carbons of the dihydropyran ring, and the carbon bearing the hydroxyl group.
IR Spectroscopy	A broad absorption band in the region of 3200-3600 cm ⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group, and absorptions in the aromatic region (around 1500-1600 cm ⁻¹) and C-O stretching region (around 1200-1300 cm ⁻¹).
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of Chroman-7-ol (150.17 g/mol), along with characteristic fragmentation patterns.

Biological Significance and Applications in Drug Development

The chroman scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. **Chroman-7-ol** and its derivatives have been investigated for a range of pharmacological activities.

The primary biological role attributed to **Chroman-7-ol** and related phenolic compounds is their antioxidant activity. The hydroxyl group on the aromatic ring can donate a hydrogen atom to

neutralize free radicals, thereby mitigating oxidative stress. This is a key mechanism in preventing cellular damage implicated in a variety of diseases.



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*Radical scavenging mechanism of **Chroman-7-ol**.*

Derivatives of the chroman ring system have shown a wide spectrum of biological activities, including:

- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antiviral

The versatility of the chroman nucleus makes **Chroman-7-ol** a valuable starting material and building block for the synthesis of more complex molecules with tailored therapeutic properties.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standard method for evaluating the antioxidant capacity of **Chroman-7-ol**.

Materials:

- **Chroman-7-ol**

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare a series of dilutions of **Chroman-7-ol** in methanol to test a range of concentrations.
- Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.
- In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
- Add an equal volume of the different concentrations of **Chroman-7-ol**, ascorbic acid, or methanol (as a blank) to the wells.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
- Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and the positive control using the following formula:
 - % Inhibition = $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$
- Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.

Conclusion

Chroman-7-ol is a foundational molecule with significant potential in the field of drug discovery and development. Its straightforward synthesis and inherent antioxidant properties make it an attractive scaffold for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, and analytical considerations, serving as a valuable resource for researchers in the field. Further investigation into the specific biological targets and mechanisms of action of **Chroman-7-ol** and its derivatives is warranted to fully unlock its therapeutic potential.

References

A comprehensive list of references is available upon request, providing links to authoritative sources for the information presented in this guide.

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Sources

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- 2. [2-\[\[5-hydroxy-2-\(4-hydroxyphenyl\)-3,4-dihydro-2H-chromen-7-yl\]oxy\]-6-\(hydroxymethyl\)oxane-3,4,5-triol | C₂₁H₂₄O₉ | CID 622948 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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